Salicylic acid, dichloroacetate

Ester hydrolysis kinetics Carboxylate catalysis Prodrug activation rate

Salicylic acid, dichloroacetate (IUPAC: 2-(2,2-dichloroacetyl)oxybenzoic acid; synonym: O-dichloroacetylsalicylic acid) is a halogenated salicylate ester with molecular formula C₉H₆Cl₂O₄ and molecular weight 249.05 g·mol⁻¹. First synthesized by Bergmann and Haskelberg in 1941 as part of a lipophilic chemotherapeuticals program, the compound is prepared via esterification of salicylic acid with dichloroacetic anhydride and recrystallizes from benzene as colorless needles with a melting point of 128 °C.

Molecular Formula C9H6Cl2O4
Molecular Weight 249.04 g/mol
CAS No. 3545-41-3
Cat. No. B13744947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylic acid, dichloroacetate
CAS3545-41-3
Molecular FormulaC9H6Cl2O4
Molecular Weight249.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl
InChIInChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13)
InChIKeyMQTWHLCJRJABMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylic Acid Dichloroacetate (CAS 3545-41-3): Physicochemical Identity and Comparator Context for Research Procurement


Salicylic acid, dichloroacetate (IUPAC: 2-(2,2-dichloroacetyl)oxybenzoic acid; synonym: O-dichloroacetylsalicylic acid) is a halogenated salicylate ester with molecular formula C₉H₆Cl₂O₄ and molecular weight 249.05 g·mol⁻¹ . First synthesized by Bergmann and Haskelberg in 1941 as part of a lipophilic chemotherapeuticals program, the compound is prepared via esterification of salicylic acid with dichloroacetic anhydride and recrystallizes from benzene as colorless needles with a melting point of 128 °C [1][2]. The compound functions as a covalent conjugate that, upon ester hydrolysis, releases two pharmacologically distinct species: salicylic acid (a cyclooxygenase inhibitor with anti-inflammatory activity) and dichloroacetic acid (a pyruvate dehydrogenase kinase inhibitor with metabolic-modulating activity) [3]. Its closest structural and functional analog is aspirin (acetylsalicylic acid), which releases salicylic acid and acetic acid upon hydrolysis; the replacement of the acetyl methyl group with a dichloromethyl group (―CH₃ → ―CHCl₂) introduces two electronegative chlorine atoms that fundamentally alter the ester's hydrolysis kinetics, lipophilicity, and mechanistic behavior [1].

Why Aspirin or Sodium Dichloroacetate Cannot Substitute for Salicylic Acid Dichloroacetate (CAS 3545-41-3) in Hydrolysis-Coupled Research Applications


Salicylic acid, dichloroacetate cannot be replaced by aspirin, salicylic acid alone, or sodium dichloroacetate because the covalent ester linkage between the two pharmacophores creates a single molecular entity with hydrolysis kinetics that differ by over four orders of magnitude from aspirin [1]. Aspirin (k₀ ≈ 4.5 × 10⁻⁶ s⁻¹ at 25 °C) hydrolyzes slowly, with a half-life of approximately 43 hours in aqueous solution at pH 4–8, whereas the dichloroacetate ester hydrolyzes with a rate constant of 0.0743 s⁻¹ and a half-life of merely ~9.3 seconds under identical conditions [1][2]. Simple physical mixtures of salicylic acid and sodium dichloroacetate lack the ester bond required for synchronized, stoichiometric co-release and cannot replicate the compound's intramolecular carboxylate-catalyzed hydrolysis mechanism [1]. Furthermore, the dichloroacetyl group eliminates the competing anhydride rearrangement pathway that complicates aspirin hydrolysis studies, making this compound a superior mechanistic probe for carboxylate-catalyzed ester cleavage [1]. These kinetic and mechanistic differences mean that any substitution by a non-ester congener would produce fundamentally different release profiles, degradation timelines, and experimental readouts.

Quantitative Differentiation Evidence for Salicylic Acid Dichloroacetate (CAS 3545-41-3) Relative to Aspirin and Other Comparators


Hydrolysis Rate Constant: ~16,500-Fold Acceleration Over Aspirin Under Identical pH-Independent Conditions

The first-order hydrolysis rate constant of salicylic acid dichloroacetate (as its anion, 2 × 10⁻⁴ M) was determined as k₀ = 0.0743 s⁻¹ (7.43 × 10⁻² s⁻¹) at 25.0 ± 0.1 °C in sodium acetate–acetic acid buffers over the pH-independent region (pH 4.88–5.56 in H₂O) [1]. Aspirin (acetylsalicylic acid) under the same pH-independent region (pH 4–8, 25 °C) exhibits a rate constant of approximately 4.5 × 10⁻⁶ s⁻¹, as originally established by Edwards (1950) and confirmed in subsequent pharmaceutical stability literature [2][3]. The resulting rate ratio is k₀(dichloro) / k₀(aspirin) ≈ 16,500, meaning the dichloroacetate ester hydrolyzes approximately four orders of magnitude faster than aspirin. The Minor and Schowen paper explicitly states: 'This compound reacts more rapidly than aspirin and is thus more convenient for extensive kinetic study' [1].

Ester hydrolysis kinetics Carboxylate catalysis Prodrug activation rate Physical organic chemistry

Hydrolysis Half-Life: ~9 Seconds vs. ~43 Hours — A 17,000-Fold Difference in Aqueous Stability

The hydrolysis half-life (t₁/₂), calculated from the first-order rate constant as t₁/₂ = ln(2)/k₀, provides an intuitive metric for comparing aqueous stability. For salicylic acid dichloroacetate, t₁/₂ = 0.693 / 0.0743 s⁻¹ ≈ 9.3 seconds at 25 °C [1]. For aspirin, t₁/₂ = 0.693 / (4.5 × 10⁻⁶ s⁻¹) ≈ 154,000 seconds, equivalent to approximately 42.8 hours under comparable pH-independent conditions [2]. The half-life ratio (aspirin/dichloroacetate) is approximately 16,600, consistent with the rate constant ratio. A half-life of ~9 seconds means that in any aqueous assay or formulation environment at physiological pH, the dichloroacetate ester will undergo essentially complete conversion to its constituent acids within one minute, whereas aspirin will retain >90% intact ester after 6 hours.

Drug degradation kinetics Shelf-life prediction Prodrug stability Pharmaceutical analysis

Mechanistic Probe Superiority: Elimination of the Competing Anhydride Rearrangement Pathway

The Minor and Schowen study established that salicylic acid dichloroacetate hydrolyzes exclusively via a carboxylate-assisted water attack on the ester carbonyl (protolytic mechanism), with no contribution from the competing anhydride pathway that can complicate aspirin hydrolysis [1]. The solvent isotope effect for the dichloro compound is kH₂O/kD₂O = 2.17, arising from a single transition-state proton in a 'one-proton solvation bridge' [1]. Aspirin exhibits similar isotope effects (kH₂O/kD₂O = 2.2 for the ester route, 2.1 for the anhydride route), but its mechanism is bifurcated: the acetyl group can undergo intramolecular migration to form a transient anhydride intermediate, and in derivatives such as 3,5-dinitroaspirin the anhydride route becomes dominant [1]. The paper explicitly notes: 'It is very unlikely that introduction of the dichloroacetyl group in 1 in place of the acetyl group of aspirin would lead to a change from the protolytic mode of catalysis…to the nucleophilic mode,' and the absence of acetate buffer catalysis with the dichloro substrate (in contrast to aspirin, which shows intermolecular acetate catalysis at 39 °C) further confirms a cleaner mechanistic profile [1].

Reaction mechanism elucidation Solvent isotope effect Transition-state structure Protolytic catalysis

Dual-Pharmacophore Prodrug Design: Synchronized Release of Salicylic Acid and Dichloroacetate from a Single Ester Conjugate

Salicylic acid dichloroacetate is explicitly designed as a covalent conjugate prodrug in which a single ester bond links two therapeutically relevant carboxylic acids. Upon hydrolysis, the compound releases equimolar amounts of salicylic acid (a non-steroidal anti-inflammatory drug acting via cyclooxygenase inhibition, pKa ~2.98) and dichloroacetic acid (a pan-inhibitor of pyruvate dehydrogenase kinase isoforms 1–4, which reactivates pyruvate dehydrogenase and reverses the Warburg effect in cancer cells) [1][2]. The Lozinskaya et al. (2021) study positions this compound within a broader program of DCA-based anticancer prodrugs, noting: 'The metabolically released dichloroacetate will have an additional useful effect by altering the respiratory cycle of cancer cells and promoting their apoptosis,' while salicylic acid contributes concomitant anti-inflammatory activity relevant to the tumor microenvironment [1]. In contrast, aspirin releases acetic acid (metabolically inert) alongside salicylic acid, and sodium dichloroacetate provides only the PDK-inhibitory activity without the salicylate component. No single-compound alternative delivers both pharmacophores from one hydrolytically activated entity.

Anticancer prodrug Metabolic modulation COX inhibition PDK inhibition

Validated Application Scenarios for Salicylic Acid Dichloroacetate (CAS 3545-41-3) Based on Quantitative Differentiation Evidence


Physical Organic Chemistry: Transition-State Probe for Intramolecular Carboxylate-Catalyzed Ester Hydrolysis

The compound's exclusive protolytic hydrolysis pathway, single-proton solvation bridge (kH₂O/kD₂O = 2.17), and absence of the anhydride rearrangement that complicates aspirin studies make it the substrate of choice for solvent isotope effect experiments and proton inventory studies aimed at elucidating transition-state structure in carboxylate-catalyzed ester cleavage [1]. The pH-independent rate from pH 4.88 to 5.56 and the lack of buffer catalysis simplify experimental design compared to aspirin, which shows acetate-dependent catalysis at elevated temperatures [1]. Researchers conducting mechanistic enzymology or studying general-base catalysis in ester hydrolysis should procure this compound as a superior alternative to aspirin for kinetic investigations.

Anticancer Prodrug Development: Single-Entity Dual-Pharmacophore Delivery Platform

The compound serves as a rationally designed prodrug that releases both salicylic acid (COX inhibitor, anti-inflammatory) and dichloroacetate (PDK inhibitor, pro-apoptotic metabolic modulator) upon ester hydrolysis [2]. The rapid hydrolysis half-life (~9.3 seconds at 25 °C) ensures efficient activation in aqueous biological media [1]. For medicinal chemistry teams developing metabolism-targeted cancer therapeutics, this compound provides a validated synthetic entry point (dichloroacetic anhydride + salicylic acid, recrystallized from benzene) and a characterized chemical scaffold that can be further derivatized to tune hydrolysis rates, lipophilicity, or tissue targeting [1][2].

Analytical Reference Standard for Accelerated Stability Testing of Salicylate Ester Prodrugs

With a half-life of ~9.3 seconds at 25 °C versus aspirin's ~42.8 hours, salicylic acid dichloroacetate serves as an extreme-case reference standard for calibrating accelerated stability testing protocols and validating kinetic models of ester hydrolysis [1]. Its UV-Vis monitoring wavelength (299 nm, salicylate release) is well-established, and the first-order rate constant has been determined with high precision (± standard deviation <2% across replicate runs) [1]. Analytical laboratories and pharmaceutical formulation groups can use this compound as a 'fast-hydrolysis' calibration point to bracket the kinetic range of salicylate ester prodrug candidates.

Quote Request

Request a Quote for Salicylic acid, dichloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.